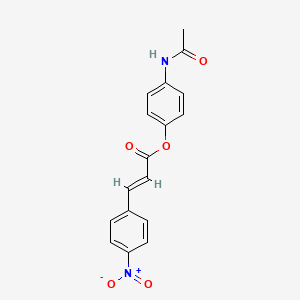
4-(acetylamino)phenyl 3-(4-nitrophenyl)acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(acetylamino)phenyl 3-(4-nitrophenyl)acrylate is a chemical compound that has gained significant importance in scientific research due to its potential therapeutic applications. It belongs to the class of acrylate compounds and is commonly used as a starting material for the synthesis of various biologically active molecules.
Applications De Recherche Scientifique
4-(acetylamino)phenyl 3-(4-nitrophenyl)acrylate has been extensively used in scientific research for its potential therapeutic applications. It has been reported to exhibit anti-inflammatory, anticancer, and antimicrobial activities. The compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Moreover, 4-(acetylamino)phenyl 3-(4-nitrophenyl)acrylate has been reported to possess antimicrobial activity against various bacterial strains.
Mécanisme D'action
The mechanism of action of 4-(acetylamino)phenyl 3-(4-nitrophenyl)acrylate is not fully understood. However, it has been suggested that the compound exerts its anticancer activity by inducing apoptosis and cell cycle arrest through the activation of caspases and the inhibition of cyclin-dependent kinases. The anti-inflammatory activity of the compound is thought to be due to its ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. The antimicrobial activity is believed to be due to the disruption of bacterial cell membranes.
Biochemical and Physiological Effects:
4-(acetylamino)phenyl 3-(4-nitrophenyl)acrylate has been shown to exhibit various biochemical and physiological effects. It has been reported to decrease the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo. The compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Moreover, 4-(acetylamino)phenyl 3-(4-nitrophenyl)acrylate has been reported to possess antimicrobial activity against various bacterial strains.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-(acetylamino)phenyl 3-(4-nitrophenyl)acrylate in lab experiments include its potential therapeutic applications, high purity, and yield. However, the limitations of using the compound include its potential toxicity and the lack of information on its long-term effects.
Orientations Futures
There are several future directions for the use of 4-(acetylamino)phenyl 3-(4-nitrophenyl)acrylate in scientific research. One potential direction is the development of novel anticancer drugs based on the compound. Another direction is the investigation of the compound's potential use as an anti-inflammatory and antimicrobial agent. Moreover, further studies are needed to elucidate the mechanism of action of the compound and its long-term effects.
Méthodes De Synthèse
The synthesis of 4-(acetylamino)phenyl 3-(4-nitrophenyl)acrylate can be achieved by the reaction of 4-aminophenol with acetic anhydride and then reacting the resulting intermediate with 4-nitrocinnamic acid. This method has been reported to yield the product with high purity and yield.
Propriétés
IUPAC Name |
(4-acetamidophenyl) (E)-3-(4-nitrophenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O5/c1-12(20)18-14-5-9-16(10-6-14)24-17(21)11-4-13-2-7-15(8-3-13)19(22)23/h2-11H,1H3,(H,18,20)/b11-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPMPMMNTBUBVGM-NYYWCZLTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OC(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)OC(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

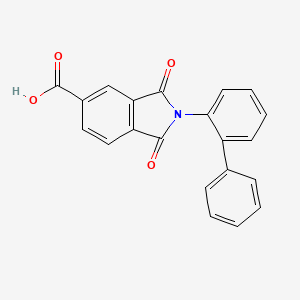
![1-(3-pyridinylmethyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5832325.png)
![2-[(4-methoxyphenoxy)methyl]-1,3,4-oxadiazole](/img/structure/B5832334.png)
![8-(2,3-dihydro-1,4-benzodioxin-6-yl)-9-methyl-2,3-dihydro-7H-[1,4]dioxino[2,3-h]chromen-7-one](/img/structure/B5832345.png)
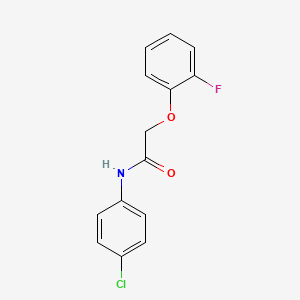
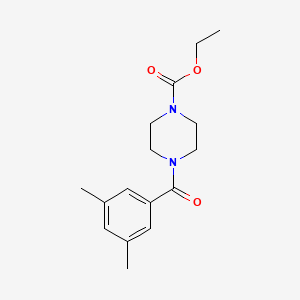
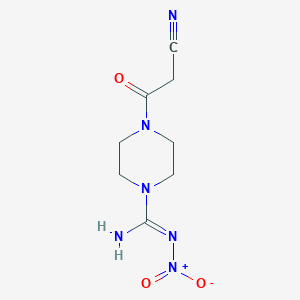
![N-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-3-methoxybenzamide](/img/structure/B5832383.png)
![2-({[(3-ethoxybenzoyl)amino]carbonothioyl}amino)benzamide](/img/structure/B5832392.png)
![ethyl 4-{[3-(2-methylphenoxy)propanoyl]amino}benzoate](/img/structure/B5832413.png)
![1-acetyl-3-cyclohexyl-4-oxa-1,2-diazaspiro[4.4]non-2-ene](/img/structure/B5832418.png)


![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methylbenzamide](/img/structure/B5832438.png)